REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[NH4+].[Ce].[C:7]([NH:10][C:11]1[C:20]2[C:15](=[C:16]([O:23]C)[CH:17]=[CH:18][C:19]=2[O:21]C)[N:14]=[CH:13][CH:12]=1)(=[O:9])[CH3:8].CC#N.O.C([O-])(O)=O.[Na+]>O>[C:7]([NH:10][C:11]1[C:20]2[C:19](=[O:21])[CH:18]=[CH:17][C:16](=[O:23])[C:15]=2[N:14]=[CH:13][CH:12]=1)(=[O:9])[CH3:8] |f:0.1.2,4.5,6.7|
|
Name
|
cerium ammonium nitrate
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+].[Ce]
|
Name
|
4-acetamido-5,8-dimethoxyquinoline
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=NC2=C(C=CC(=C12)OC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC#N.O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred for 1 h 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with CHCl3 (3 times 500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporating off the solvent, 3.4 g of expected product
|
Type
|
CUSTOM
|
Details
|
are obtained in the form of a brown-yellow powder, which
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC1=CC=NC=2C(C=CC(C12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |